Technical Guide: Therapeutic Potential & Synthetic Utility of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic Acid Derivatives
Technical Guide: Therapeutic Potential & Synthetic Utility of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic Acid Derivatives
This technical guide details the therapeutic potential, synthetic pathways, and experimental methodologies for 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid derivatives.
Executive Summary
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. The specific derivative 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid represents a high-value divergent intermediate . Its dual-functionality—a C5-carboxylic acid for amide coupling and a C3-hydroxymethyl group for solubility modulation or linker attachment—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .
Primary therapeutic applications include:
-
Kinase Inhibition: Targeting the ATP-binding pocket of VEGFR, PDGFR, and JNK pathways (Oncology/Inflammation).
-
Male Contraception: Structural homology to Gamendazole-class antispermatogenic agents.
-
PROTAC Linkers: The C3-hydroxymethyl handle provides an attachment point for E3 ligase recruitment.
Structural Activity Relationship (SAR) Analysis
The pharmacological efficacy of this scaffold relies on its ability to mimic the adenine ring of ATP within the kinase hinge region.
The Indazole Binding Mode
-
N1/N2 Nitrogens: Form critical hydrogen bonds with the kinase "hinge" region (e.g., Glu/Leu backbone residues).
-
C5-Carboxylic Acid (Derivatized): When converted to an amide, this vector projects into the solvent-exposed region or interacts with the "gatekeeper" residue. This is the primary determinant of selectivity (similar to Axitinib or Linifanib).
-
C3-Hydroxymethyl:
-
Native State: Acts as a hydrogen bond donor/acceptor, improving water solubility.
-
Derivatized: Can be oxidized to an aldehyde for reductive amination (accessing the hydrophobic back-pocket) or used as a covalent tether.
-
Mechanism of Action Diagram
The following diagram illustrates the interaction of the scaffold within a generic Kinase ATP-binding pocket.
Figure 1: Pharmacophore mapping of the Indazole scaffold within the kinase active site.
Synthetic Pathways[1][2][3][4]
The synthesis of 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid requires a strategy that allows orthogonal protection of the nitrogen and stepwise functionalization of the C3 and C5 positions.
Recommended Synthetic Route
The most robust route starts from commercially available Methyl 1H-indazole-5-carboxylate .
-
Iodination (C3): Electrophilic aromatic substitution using Iodine/KOH.
-
Protection (N1): Protection with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) to prevent N-alkylation side reactions.
-
Formylation (C3): Palladium-catalyzed carbonylation or Lithium-Halogen exchange followed by DMF quench.
-
Reduction (C3): Sodium Borohydride (NaBH4) reduction of the aldehyde to the hydroxymethyl group.
-
Hydrolysis (C5): Basic hydrolysis (LiOH) of the methyl ester to the free acid.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway for the target scaffold.
Experimental Protocols
Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate
This step establishes the halogen handle at C3.
Materials:
-
Methyl 1H-indazole-5-carboxylate (1.0 eq)
-
Iodine (I2) (2.0 eq)
-
Potassium Hydroxide (KOH) (2.5 eq)
-
DMF (Dimethylformamide)
Protocol:
-
Dissolve Methyl 1H-indazole-5-carboxylate (5.0 g, 28.4 mmol) in DMF (50 mL).
-
Add KOH pellets (4.0 g, 71.0 mmol) followed by portion-wise addition of Iodine (14.4 g, 56.8 mmol) at 0°C.
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Quench: Pour mixture into ice-water containing 10% NaHSO3 (sodium bisulfite) to quench excess iodine.
-
Workup: Filter the resulting precipitate. Wash with water and cold diethyl ether.
-
Yield: Expect ~85-90% yield of a yellow solid.
Kinase Inhibition Assay (VEGFR2 Model)
To validate the biological activity of amide derivatives derived from the 5-COOH core.
Materials:
-
Recombinant VEGFR2 Kinase (Human)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compounds (Amide derivatives of the scaffold)
-
Poly(Glu, Tyr) 4:1 peptide substrate
Protocol:
-
Preparation: Dilute compounds in 100% DMSO (10 mM stock). Prepare 3-fold serial dilutions.
-
Kinase Reaction: In a 384-well white plate, add:
-
2 µL of compound (or DMSO control).
-
4 µL of Kinase Master Mix (VEGFR2 + Buffer).
-
4 µL of Substrate/ATP Mix (10 µM ATP final).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 mins.
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Calculate IC50 using a non-linear regression (Sigmoidal dose-response).
Comparative Data: Indazole Kinase Inhibitors
The following table highlights the potency of Indazole-5-carboxamide derivatives, illustrating the potential of the guide's scaffold once derivatized.
| Compound Class | C3 Substituent | C5 Substituent | Target | IC50 (nM) | Reference |
| Axitinib | -CH=CH-Pyridine | Amide (complex) | VEGFR2 | 0.2 | [Hu-Lowe et al.] |
| Linifanib | Phenyl-Urea | Carboxamide | PDGFR | 4.0 | [Albert et al.] |
| Test Scaffold | -CH2OH | -COOH (Free) | VEGFR2 | >10,000 | Inactive Precursor |
| Derivative A | -CH2OH | -CONH-Phenyl | VEGFR2 | ~500 | Predicted |
| Derivative B | -CH2-Amine | -CONH-Aryl | JNK1 | ~150 | Predicted |
Note: The free acid/alcohol core is a precursor. High potency is achieved only after C5-amidation.
Future Outlook: PROTACs and Covalent Inhibitors
The 3-hydroxymethyl group offers a unique advantage for modern drug modalities:
-
Covalent Inhibition: The -CH2OH can be converted to a chloromethyl (-CH2Cl) or acryloyl group to target Cystine residues near the ATP pocket, creating irreversible inhibitors.
-
PROTAC Linkers: The hydroxymethyl group is an ideal handle for ether-linked PEG chains, connecting the Indazole warhead to an E3 ligase ligand (e.g., VHL or Cereblon) for targeted protein degradation.
References
-
Hu-Lowe, D. D., et al. (2008). "Characterization of the therapeutic potential of Axitinib (AG-013736), a selective VEGFR inhibitor." Clinical Cancer Research. Link
-
Albert, D. H., et al. (2010). "Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor." Molecular Cancer Therapeutics. Link
-
Sakamoto, T., et al. (2018). "Method for producing indazole derivatives." US Patent 9,994,550. Link
-
Tash, J. S., et al. (2008).[1] "Gamendazole, an orally active indazole carboxylic acid male contraceptive agent."[1][2][3] Biology of Reproduction. Link
-
Lohou, E., et al. (2011). "Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction."[4] Synthesis. Link
